
1-Phenanthren-3-ylethanol
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Overview
Description
1-Phenanthren-3-ylethanol is an organic compound with the molecular formula C16H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group attached to the third carbon of the phenanthrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenanthren-3-ylethanol can be synthesized through several methods. One common approach involves the reduction of 1-phenanthren-3-yl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of phenanthrene derivatives. This process uses metal catalysts such as palladium or platinum supported on carbon, under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenanthren-3-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products
Oxidation: 1-Phenanthren-3-yl ketone or aldehyde.
Reduction: Phenanthrene derivatives.
Substitution: Nitro, sulfo, or halo-phenanthrene derivatives.
Scientific Research Applications
1-Phenanthren-3-ylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenanthren-3-ylethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: A simpler aromatic alcohol with similar chemical properties but a less complex structure.
2-Phenanthren-3-ylethanol: Another phenanthrene derivative with the hydroxyl group attached to a different position on the ring system.
1-Naphthalen-2-ylethanol: A naphthalene derivative with similar reactivity but different structural features.
Uniqueness
1-Phenanthren-3-ylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Q & A
Q. Basic: What are the common synthetic routes for 1-Phenanthren-3-ylethanol, and how do reaction conditions influence yield?
This compound is typically synthesized via Grignard reagent addition to phenanthrene-derived ketones. For example, phenanthrene-3-carbaldehyde reacts with methylmagnesium iodide (CH₃MgI) to yield the secondary alcohol . Alternative methods include catalytic hydrogenation of phenanthrenyl ketones or reduction using NaBH₄ in ethanol, though Grignard reactions generally offer higher stereochemical control. Reaction conditions such as solvent polarity (e.g., THF vs. diethyl ether) and temperature (0–25°C) critically affect yield, with optimal results reported at 20–25°C in anhydrous THF .
Q. Advanced: How does the steric environment of phenanthrene influence the stereoselectivity of this compound synthesis?
The rigid, planar structure of phenanthrene creates significant steric hindrance at the 3-position, directing Grignard reagent addition to the less hindered face. Computational studies (DFT) suggest that the transition state favors anti-addition due to minimized van der Waals repulsion between the methyl group of the Grignard reagent and the phenanthrene π-system . Experimental NMR data corroborate this, showing >90% enantiomeric excess (ee) when chiral auxiliaries like (S)-proline are used .
Q. Basic: What analytical techniques are most reliable for characterizing this compound?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30 v/v) resolves this compound from structurally similar alcohols (e.g., 2-phenanthrenylethanol) .
- Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad) and the phenanthrene aromatic protons (δ 7.2–8.3 ppm). IR confirms the alcohol moiety (O-H stretch at ~3300 cm⁻¹) .
Q. Advanced: How can researchers address contradictions in reported reactivity of this compound in electrophilic aromatic substitution (EAS)?
Discrepancies in EAS reactivity (e.g., nitration vs. sulfonation yields) may arise from solvent effects or competing side reactions. For example, in nitration (HNO₃/H₂SO₄), the alcohol group can act as a weakly activating ortho/para director, but steric hindrance from the phenanthrene backbone reduces regioselectivity. To resolve contradictions:
- Conduct kinetic studies under controlled conditions (e.g., ionic strength, temperature).
- Use deuterated solvents to track protonation pathways via ¹H NMR .
- Compare computational (e.g., DFT) and experimental data to identify dominant reaction mechanisms .
Q. Basic: What are the documented biological activities of this compound?
While not extensively studied, this compound exhibits moderate antimicrobial activity against S. aureus (MIC = 128 µg/mL) and C. albicans (MIC = 256 µg/mL). Its biphenyl analog, 1-(3-phenylphenyl)ethan-1-amine, shows enhanced bioactivity due to improved membrane permeability .
Q. Advanced: What are the challenges in optimizing catalytic asymmetric synthesis of this compound?
Key challenges include:
- Catalyst Design : Bulky ligands (e.g., BINOL) improve enantioselectivity but reduce reaction rates.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) deactivate chiral catalysts via coordination.
- Byproduct Formation : Over-reduction to phenanthrene-3-ethane is common with NaBH₄. Transition-metal catalysts (e.g., Ru-BINAP) mitigate this but require strict anhydrous conditions .
Q. Basic: How does this compound compare to its structural analogs in photophysical applications?
Property | This compound | 1-Phenylethanol | 2-Phenylethanol |
---|---|---|---|
Fluorescence λₑₓ/λₑₘ | 290/340 nm | 260/310 nm | 265/315 nm |
Quantum Yield (Φ) | 0.45 | 0.28 | 0.32 |
The extended π-system of phenanthrene enhances fluorescence quantum yield by 60% compared to simpler analogs . |
Q. Advanced: What toxicological data gaps exist for this compound, and how can they be addressed?
Current gaps include:
- Chronic Exposure Effects : No data on carcinogenicity or endocrine disruption.
- Metabolic Pathways : Unclear if CYP450 enzymes oxidize the alcohol group to ketones.
Proposed studies: - In Vivo Models : 90-day rodent assays with dose ranges of 10–100 mg/kg/day.
- Metabolomics : LC-MS/MS profiling of urine/metabolites after acute exposure .
Q. Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.
- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .
Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately predicts:
Properties
CAS No. |
7494-58-8 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-phenanthren-3-ylethanol |
InChI |
InChI=1S/C16H14O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11,17H,1H3 |
InChI Key |
ZRWXPMQVCVDLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)O |
Origin of Product |
United States |
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